
2,4,5-トリクロロチオフェノール
概要
説明
2,4,5-Trichlorothiophenol (2,4,5-T) is an organochlorine compound that is used in a variety of applications, including insecticides, herbicides, and fungicides. It is also used as a precursor in the production of several other compounds, such as 2,4,5-trichlorophenol, 2,4,5-trichloroanisole, and 2,4,5-trichlorobenzoic acid. 2,4,5-T is a colorless, crystalline solid that is insoluble in water and has a melting point of approximately 150-155°C. It is considered to be a very toxic compound and has been linked to numerous health effects, including cancer and reproductive toxicity.
科学的研究の応用
環境科学:永続性有機汚染物質の生成
2,4,5-トリクロロチオフェノール: は、燃焼プロセスにおける永続性有機汚染物質(POP)の生成における役割について研究されています {svg_1}。これらのPOPには、ダイオキシンの硫黄アナログであるポリ塩化ジベンゾチオフェン(PCDT)とポリ塩化チアントレン(PCTA)が含まれます。この研究は、これらの化合物の生成の機構的および動力学的分析に焦点を当てており、環境への影響を理解し、軽減戦略を開発するために不可欠です。
分析化学:構造およびスペクトル分析
分析化学では、2,4,5-トリクロロチオフェノールは、その構造的特性とスペクトル分析能力のために使用されます。 これは、化学物質の同定と定量のための参照化合物として役立ち、環境モニタリングと汚染物質評価のための分析方法の開発を支援します {svg_2}.
材料科学:先端材料の合成
材料科学の研究では、2,4,5-トリクロロチオフェノールの先端材料の合成における使用を調査しています。 その化学構造は、電子機器、コーティング、その他の高性能材料における潜在的な用途を持つ新しい化合物を作り出すために活用されています {svg_3}.
生化学:毒性と生物蓄積の研究
2,4,5-トリクロロチオフェノール: は、硫黄含有化合物の毒性と生物蓄積を研究する生化学において重要な役割を果たします。 ダイオキシンとの構造的類似性により、これらの毒性物質の生化学的経路と健康への影響を理解するための貴重なモデルとなっています {svg_4}.
医学:潜在的な治療的用途
医学における直接的な用途は広く文書化されていませんが、2,4,5-トリクロロチオフェノールとその誘導体の研究は、特に毒性と発がん性の分子基盤を理解することにより、新しい治療薬の開発に関する洞察につながる可能性があります {svg_5}.
工業用途:化学中間体
工業的には、2,4,5-トリクロロチオフェノールは、さまざまな殺生物剤やその他の化学化合物の製造における化学中間体として使用されます。 その反応性と構造的特性により、合成化学における貴重な前駆体となっています {svg_6}.
環境修復:分解研究
2,4,5-トリクロロチオフェノールとその変換生成物の分解は、環境修復における重要な研究分野です。 研究は、分解経路を理解し、汚染された場所からこれらの化合物を除去または中和する方法を開発することに焦点を当てています {svg_7}.
計算化学:分子モデリング
計算化学では、2,4,5-トリクロロチオフェノールは、さまざまな条件下で類似の化合物の挙動を予測する分子モデリングに使用されます。 この研究は、新しい分子の設計と、その反応性と安定性の予測を支援します {svg_8}.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
2,4,5-Trichlorothiophenol primarily targets the formation of persistent organic pollutants, specifically polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA), which are sulfur analogues of dioxins . These compounds exhibit ecotoxicological and toxicological properties similar to those displayed by their dioxin analogues .
Mode of Action
The compound interacts with its targets through a process of combustion. The formation of these persistent organic pollutants is more favorable, both kinetically and thermodynamically, than their analogous dioxin counterparts . This is rationalized in terms of the different influences of the S–H and O–H moieties in the 2,4,5-trichlorothiophenol and 2,4,5-trichlorophenol precursors .
Biochemical Pathways
The combustion of 2,4,5-trichlorothiophenol yields three different congeners of PCTA, including 2,3,7,8-tetrachlorothianthrene (TeCTA), 1,2,4,7,8-pentachlorothianthrene (PeCTA) and 1,2,4,6,7,9-hexachlorothianthrene (HxCTA) . The degree and pattern of chlorination on the 2,4,5-trichlorothiophenol precursor lead to subtle thermodynamic and kinetic changes to the PCDT/PCTA formation mechanisms .
Result of Action
The molecular and cellular effects of 2,4,5-Trichlorothiophenol’s action are primarily observed in the formation of persistent organic pollutants. These pollutants are known to bioaccumulate and have been detected in environmental contexts as diverse as sediments, waste incineration by-products, oil spills, pulp mill effluent, and marine organisms .
Action Environment
Environmental factors play a significant role in the action of 2,4,5-Trichlorothiophenol. The principal sources of PCDT and PCTA in the environment are the combustion of coal and biomass, municipal waste incineration, metallurgical processes, and automobile exhaust . The concentrations of PCDT and PCTA closely correlate with those of their dioxin analogues, indicating that similar chemical mechanisms dictate their formation during combustion .
生化学分析
Biochemical Properties
2,4,5-Trichlorothiophenol plays a significant role in biochemical reactions, particularly in the context of environmental bioremediation. It interacts with various enzymes and proteins, including ligninolytic enzymes produced by fungi such as Clitocybe maxima. These enzymes, such as manganese peroxidase and dehydrogenase, facilitate the breakdown of 2,4,5-Trichlorothiophenol, enhancing its dissipation in contaminated soils . The interaction between 2,4,5-Trichlorothiophenol and these enzymes is crucial for its bioremediation potential, as it leads to the degradation of the compound and reduces its environmental impact.
Cellular Effects
2,4,5-Trichlorothiophenol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the combustion of 2,4,5-Trichlorothiophenol can lead to the formation of polychlorinated dibenzothiophene (PCDT) and polychlorinated thianthrene (PCTA), which exhibit toxicological properties similar to dioxins . These compounds can disrupt cellular functions, leading to cytotoxicity and endocrine disruption. The impact of 2,4,5-Trichlorothiophenol on cellular processes underscores the importance of understanding its biochemical interactions and potential health risks.
Molecular Mechanism
The molecular mechanism of 2,4,5-Trichlorothiophenol involves its interaction with various biomolecules. During combustion, 2,4,5-Trichlorothiophenol undergoes oxidative thermal decomposition, leading to the formation of PCDT and PCTA . These reactions are influenced by the presence of chlorine atoms and the sulfur moiety in the compound. The formation of these persistent organic pollutants is more favorable both kinetically and thermodynamically compared to their dioxin counterparts. This mechanism highlights the potential environmental and health hazards associated with the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trichlorothiophenol can change over time. Studies have shown that the compound’s stability and degradation are influenced by various factors, including the presence of co-contaminants such as heavy metals Over time, the bioremediation potential of 2,4,5-Trichlorothiophenol can be enhanced through the activity of ligninolytic enzymes, leading to its dissipation in contaminated soils
Dosage Effects in Animal Models
The effects of 2,4,5-Trichlorothiophenol vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, including cytotoxicity and endocrine disruption The threshold effects observed in these studies highlight the importance of understanding the dosage-dependent impact of 2,4,5-Trichlorothiophenol on health and the environment
Metabolic Pathways
2,4,5-Trichlorothiophenol is involved in various metabolic pathways, particularly those related to its degradation and bioremediation. The compound interacts with enzymes such as manganese peroxidase and dehydrogenase, which facilitate its breakdown in contaminated soils . These interactions are crucial for reducing the environmental impact of 2,4,5-Trichlorothiophenol and preventing its accumulation in ecosystems.
Transport and Distribution
The transport and distribution of 2,4,5-Trichlorothiophenol within cells and tissues are influenced by its chemical properties. The compound can be transported through cellular membranes and distributed within various compartments. The presence of transporters and binding proteins can affect its localization and accumulation, impacting its overall activity and function . Understanding these processes is essential for assessing the environmental and health risks associated with 2,4,5-Trichlorothiophenol.
Subcellular Localization
The subcellular localization of 2,4,5-Trichlorothiophenol can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization processes are important for understanding the biochemical interactions and potential effects of 2,4,5-Trichlorothiophenol at the cellular level.
特性
IUPAC Name |
2,4,5-trichlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARIALSGFXECCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191167 | |
| Record name | 2,4,5-Trichlorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3773-14-6 | |
| Record name | 2,4,5-Trichlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3773-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichlorothiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3773-14-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trichlorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trichlorothiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4,5-Trichlorothiophenol metabolized in rats?
A1: Research indicates that when 2,4,5-Trichlorothiophenol is administered to rats, it undergoes metabolism primarily through conjugation reactions. [] One major metabolic pathway involves the formation of S-glucuronide, accounting for 17% of the administered dose. [] Another significant pathway leads to the production of S-(methylsulfonyl-dichlorophenyl)-mercapturic acid, representing 36% of the dose. [] These findings suggest that glucuronidation and mercapturic acid synthesis are key mechanisms for the biotransformation and elimination of 2,4,5-Trichlorothiophenol in rats.
Q2: Can 2,4,5-Trichlorothiophenol be formed during the combustion of other chemicals?
A2: While not directly addressed in the provided abstracts, the title of the second paper suggests that the formation of persistent organic pollutants, potentially including 2,4,5-Trichlorothiophenol, can occur during the combustion of 2,4,5-trichlorothiophenol. [] Further investigation within the full text of the paper would be needed to confirm the specific products and mechanisms involved in this combustion process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



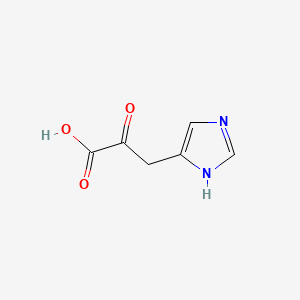
![Benzo[b]naphtho[2,1-d]thiophene](/img/structure/B1197495.png)

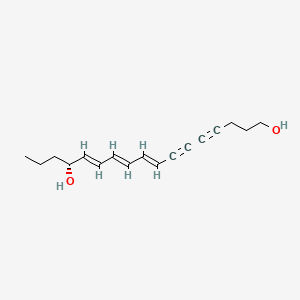
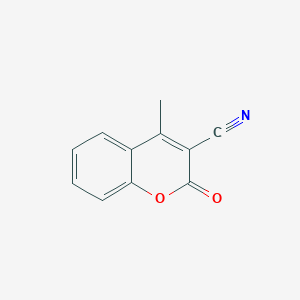
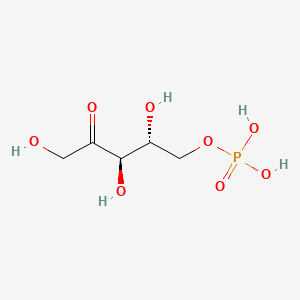
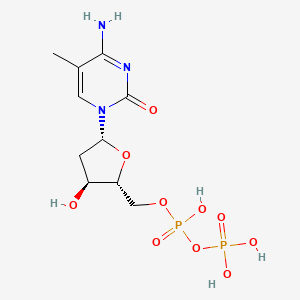
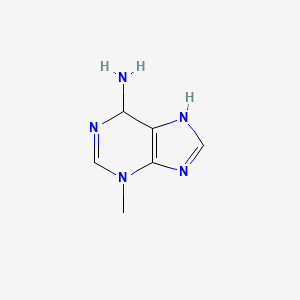



![1-[[2-(3-Methylanilino)-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1197510.png)

